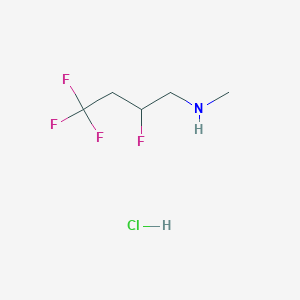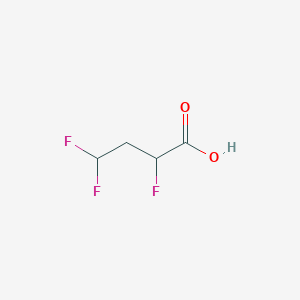
4-(シクロヘキシルメチル)シクロヘキサン-1-アミン塩酸塩
概要
説明
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride is a chemical compound that has garnered significant attention in various fields of research and industry. This compound is known for its unique structure, which includes a cyclohexylmethyl group attached to a cyclohexan-1-amine, and it is commonly used in scientific research and industrial applications.
科学的研究の応用
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Another method involves the alkylation of ammonia using cyclohexanol .
Industrial Production Methods
In industrial settings, the production of 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride is often carried out using large-scale hydrogenation reactors with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production .
化学反応の分析
Types of Reactions
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted amines and derivatives.
作用機序
The mechanism of action of 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but lacks the cyclohexylmethyl group.
Aminocyclohexane: Another related compound with a similar amine group but different substituents.
Uniqueness
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclohexylmethyl group enhances its stability and reactivity, making it a valuable compound in various applications.
特性
IUPAC Name |
4-(cyclohexylmethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h11-13H,1-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDJGPHYSTPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(Benzyloxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485112.png)




![3-[2-(Tert-butoxy)ethyl]-3-fluoroazetidine hydrochloride](/img/structure/B1485118.png)



![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)


